4-Nitrobenzoyl isocyanate

CAS No.: 4461-37-4

Cat. No.: VC7858824

Molecular Formula: C8H4N2O4

Molecular Weight: 192.13 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 4461-37-4 |

|---|---|

| Molecular Formula | C8H4N2O4 |

| Molecular Weight | 192.13 g/mol |

| IUPAC Name | 4-nitrobenzoyl isocyanate |

| Standard InChI | InChI=1S/C8H4N2O4/c11-5-9-8(12)6-1-3-7(4-2-6)10(13)14/h1-4H |

| Standard InChI Key | DRCVWVLUBDJADC-UHFFFAOYSA-N |

| SMILES | C1=CC(=CC=C1C(=O)N=C=O)[N+](=O)[O-] |

| Canonical SMILES | C1=CC(=CC=C1C(=O)N=C=O)[N+](=O)[O-] |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

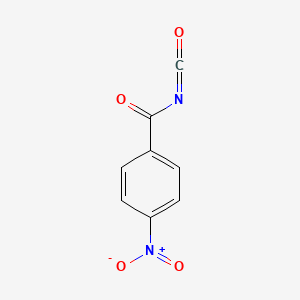

4-Nitrobenzoyl isocyanate consists of a benzoyl group (C₆H₅CO-) substituted with a nitro group at the para position and an isocyanate functional group (-NCO). The nitro group’s strong electron-withdrawing effect polarizes the isocyanate moiety, increasing its electrophilicity. This electronic configuration facilitates reactions with nucleophiles such as amines and alcohols.

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₈H₄N₂O₄ |

| Molecular Weight | 208.13 g/mol |

| Density | ~1.4 g/cm³ (estimated) |

| Boiling Point | Decomposes before boiling |

| Reactivity | High (electrophilic NCO) |

Synthesis Methods

Phosgene-Based Routes

Traditional synthesis involves reacting 4-nitrobenzoyl chloride with phosgene (COCl₂), yielding the isocyanate and hydrochloric acid as a byproduct. While efficient, this method poses significant risks due to phosgene’s extreme toxicity and corrosivity . Industrial adaptations, such as the gas-phase phosgene method, reduce solvent use and reaction times but still rely on hazardous reagents .

Non-Phosgene Alternatives

Emerging approaches prioritize safety and sustainability:

-

Carbon Monoxide (CO) Route: Nitrobenzene derivatives react with CO in the presence of palladium catalysts to form isocyanates. For example, PdCl₂ with alkylimidazole ligands achieves 63.5% yield under high-pressure conditions .

-

Dimethyl Carbonate (DMC) Method: DMC serves as a carbonyl source, reacting with nitro compounds to generate carbamates, which thermally decompose to isocyanates. Zinc-based catalysts enhance this process, offering yields exceeding 90% in optimized systems .

Table 2: Comparative Analysis of Synthesis Methods

| Method | Catalyst | Yield (%) | Advantages | Drawbacks |

|---|---|---|---|---|

| Phosgene | None | 85–95 | High efficiency | Toxic byproducts |

| CO/Pd | PdCl₂ | 60–65 | Phosgene-free | High pressure required |

| DMC/Zn | ZnO | 90–95 | Mild conditions | Slow reaction kinetics |

Chemical Reactivity and Mechanisms

Nucleophilic Additions

The isocyanate group undergoes rapid reactions with nucleophiles:

-

Amines: Form substituted ureas (R-NH-CO-NH-R'). For instance, aniline reacts with 4-nitrobenzoyl isocyanate to produce N-(4-nitrobenzoyl)urea .

-

Alcohols: Yield carbamates (R-O-CO-NH₂), utilized in polymer crosslinking and pharmaceutical coatings .

Polymerization

Under catalytic conditions, 4-nitrobenzoyl isocyanate participates in polyurethane formation. Zinc oxide (ZnO) accelerates the reaction between isocyanates and polyols, producing materials with enhanced thermal stability .

Multicomponent Reactions (MCRs)

The compound’s reactivity enables complex MCRs:

-

Quinazolinone Synthesis: Iron(III)-catalyzed annulation with 2-aminoacetophenones yields spiroquinazolinones, bioactive scaffolds in drug discovery .

-

Triazinedione Formation: Reactions with nitrile imines and isocyanides generate 1,2,4-triazinediones, valuable in agrochemicals .

Industrial and Pharmaceutical Applications

Polyurethane Production

4-Nitrobenzoyl isocyanate serves as a crosslinker in high-performance polyurethanes for automotive coatings and adhesives. Its nitro group improves UV resistance, critical for outdoor applications .

Pharmaceutical Intermediates

The compound is pivotal in synthesizing:

-

Hydantoins: Anticonvulsant precursors via cyclization with amino acids.

-

Semicarbazides: Intermediate for antimicrobial agents like naftazone .

Biomolecule Modification

Functionalization of peptides and enzymes with 4-nitrobenzoyl isocyanate enhances their stability and binding affinity, enabling targeted drug delivery systems .

Comparison with Structural Analogs

Table 3: Functional Group Impact on Reactivity

| Compound | Key Groups | Reactivity Toward Amines |

|---|---|---|

| 4-Nitrobenzoyl isocyanate | -NO₂, -NCO | High (k = 0.45 M⁻¹s⁻¹) |

| Benzoyl isocyanate | -NCO | Moderate (k = 0.12 M⁻¹s⁻¹) |

| 4-Nitrophenyl isocyanate | -NO₂, -NCO | High (similar to nitrobenzoyl) |

The nitro group’s electron-withdrawing effect in 4-nitrobenzoyl isocyanate doubles reaction rates compared to non-nitrated analogs .

Future Directions

Research priorities include:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume